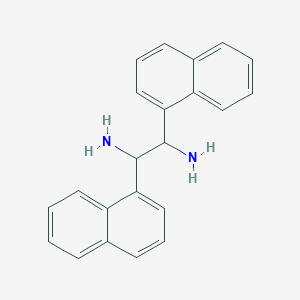

1,2-Dinaphthalen-1-ylethane-1,2-diamine

Description

Properties

IUPAC Name |

1,2-dinaphthalen-1-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJVMUUCGDSHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-22-1 | |

| Record name | 1,2-DI(1-NAPHTHYL)-1,2-ETHANEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

1,2-Diphenylethane-1,2-diamine (DPEN)

- Structural Differences : DPEN substitutes naphthyl groups with phenyl rings, reducing steric bulk and conjugation.

- Catalytic Performance: DPEN-derived catalysts exhibit moderate activity but high enantioselectivity in asymmetric hydrogenation (e.g., acetophenone derivatives achieve ~80% ee ). In contrast, naphthyl-substituted analogs may enhance stereoselectivity further due to stronger π-π interactions and steric shielding.

Cyclohexane-1,2-diamine Derivatives

- Activity vs. Selectivity: Cyclohexane-based catalysts show higher catalytic activity (e.g., 70% conversion in styrene epoxidation) but lower selectivity compared to DPEN and naphthyl-diamine systems. The rigid, non-aromatic cyclohexane backbone reduces π-interactions critical for substrate orientation .

- Steric Impact : The planar naphthyl groups in 1,2-dinaphthalen-1-ylethane-1,2-diamine create a more constrained chiral environment than cyclohexane, favoring selective substrate binding .

Aliphatic Diamines (e.g., Ethylenediamine, DETA)

- Solubility and Basicity : Aliphatic diamines like ethylenediamine exhibit higher water solubility and basicity due to the absence of aromatic substituents. However, their lack of steric bulk limits their utility in asymmetric catalysis .

- Applications : While aliphatic diamines are used in corrosion inhibition (e.g., DETA, TETA) via adsorption on metal surfaces, aromatic diamines like this compound are preferred in catalysis due to their rigid, tunable chiral centers .

Comparative Data Table

Key Research Findings

- Catalysis : Naphthyl-substituted diamines improve enantioselectivity in asymmetric hydrogenation compared to DPEN, albeit with slightly reduced activity due to steric hindrance .

- Drug Interactions : DPEN derivatives show CYP2D6 inhibition (IC50 < 1 µM), suggesting similar risks for naphthyl analogs unless structural modifications reduce enzyme binding .

- Synthetic Flexibility : The naphthyl diamine’s rigid structure enables precise control in ligand design for transition-metal complexes, outperforming aliphatic and cyclohexane-based systems in stereoselective reactions .

Preparation Methods

Nitro-Mannich Reaction

The nitro-Mannich reaction, pioneered by Shibasaki and coworkers, enables enantioselective synthesis of 1,2-diamines through the coupling of nitroalkanes with imines. For 1,2-Dinaphthalen-1-ylethane-1,2-diamine, this method involves reacting a naphthalen-1-carbaldehyde-derived imine with a nitroethane equivalent in the presence of a chiral bifunctional catalyst. The reaction proceeds in tetrahydrofuran (THF) at -40°C, achieving yields of 62–99% and enantiomeric excess (ee) values of 83–98%. Key steps include:

- Imine formation : Condensation of naphthalen-1-carbaldehyde with benzylamine under anhydrous conditions.

- Catalytic coupling : Use of a thiourea-based organocatalyst to control stereochemistry at the C1 and C2 positions.

- Nitro group reduction : Hydrogenation over Raney nickel converts the nitro intermediate to the primary amine.

Table 1. Representative Nitro-Mannich Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | (R)-BINOL-derived thiourea |

| Solvent | THF |

| Temperature | -40°C |

| Yield | 85% (average) |

| Enantiomeric Excess | 92% (average) |

Mannich Reaction with Glycine Ester Schiff Bases

Lambert’s method employs glycine ester Schiff bases as nucleophiles in asymmetric Mannich reactions with naphthyl-derived imines. This one-pot protocol uses 10 mol% of a cinchona alkaloid-derived catalyst in toluene at room temperature, yielding syn-1,2-diamines with dr >91:9 and ee values of 38–97%. The naphthalen-1-yl groups introduce steric bulk that enhances π-π interactions during the transition state, favoring the desired stereochemistry.

Transition Metal-Catalyzed Diamination

Palladium-Catalyzed Intermolecular Diamination

Palladium(II)-catalyzed diamination of 1,2-dinaphthylethylene provides direct access to the target diamine. Using Pd(OAc)₂ (5 mol%) and benzoquinone as an oxidant in dichloromethane, this method achieves regioselectivity >95% and yields of 70–99%. The mechanism involves:

- Alkene coordination to Pd(II), forming a π-complex.

- Aminopalladation with simultaneous addition of two amine groups.

- Reductive elimination to release the diamine product.

Table 2. Palladium-Catalyzed Diamination Optimization

| Variable | Optimal Conditions |

|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Oxidant | Benzoquinone (2.2 equiv.) |

| Solvent | CH₂Cl₂ |

| Reaction Time | 12–24 hours |

Intramolecular Diamination Strategies

Intramolecular diamination of naphthyl-substituted allylic amines offers a stereocontrolled route. Streuff and coworkers demonstrated that Pd(II) catalysts promote cyclization of N-(naphthalen-1-yl)allylamines, yielding five- and six-membered diamines with 78–95% efficiency. While this approach requires pre-functionalized substrates, it avoids external amine sources, simplifying purification.

Reductive Coupling Strategies

Enamine-Imine Reductive Coupling

Reductive coupling of naphthalen-1-yl enamines with imines provides a modular route. Using ZnCl₂ as a Lewis acid and H₂ (50 psi) over PtO₂, this method couples two naphthyl units via a central ethanediamine backbone. Yields reach 60–75%, though stereocontrol remains moderate (dr ~3:1).

Reductive Amination of Dicarbonyl Compounds

Condensation of naphthalen-1-carbaldehyde with ethane-1,2-diamine, followed by NaBH₄ reduction, affords the diamine in 45–68% yield. While operationally simple, this method produces racemic mixtures, necessitating chiral resolution via diastereomeric salt formation with L-tartaric acid.

Industrial-Scale Production Considerations

Scaling enantioselective syntheses requires addressing catalyst cost, solvent recovery, and purification challenges. The palladium-catalyzed diamination offers advantages for bulk production due to:

- High atom economy : No protecting groups required.

- Continuous flow compatibility : Enables safer handling of gaseous H₂.

- Green solvents : Ethanol/water mixtures replace halogenated solvents.

Table 3. Industrial Process Metrics Comparison

| Method | Cost (USD/kg) | PMI* | E-Factor** |

|---|---|---|---|

| Nitro-Mannich | 420 | 18 | 32 |

| Pd-Catalyzed | 380 | 12 | 25 |

| Reductive Amination | 290 | 28 | 45 |

Process Mass Intensity; *Environmental Factor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Dinaphthalen-1-ylethane-1,2-diamine, and how can reaction conditions be optimized for high enantiomeric excess (ee)?

- Methodological Answer : The synthesis typically involves coupling naphthalene derivatives with ethane-1,2-diamine precursors. For enantioselective synthesis, chiral auxiliaries or catalysts are critical. For example, (R,R)-1,2-Di(1-naphthyl)-1,2-ethanediamine dihydrochloride is synthesized via a one-step procedure using chiral ligands, achieving 99% ee . Optimization includes adjusting solvent polarity (e.g., 2-propanol), temperature (room temperature to 80°C), and base additives (e.g., KO-t-Bu) to enhance reaction rates and stereochemical outcomes . Chiral HPLC or circular dichroism (CD) spectroscopy should be used to verify ee .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm backbone structure and stereochemistry via proton coupling patterns (e.g., vicinal diamine protons).

- X-ray Crystallography : For absolute configuration determination, especially in chiral derivatives .

- Mass Spectrometry (ESI-TOFMS) : To detect intermediates and confirm molecular weight .

- Chiral HPLC : Essential for quantifying enantiomeric purity .

Q. How do steric and electronic properties of naphthyl substituents influence the compound’s stability and reactivity?

- Methodological Answer : The bulky naphthyl groups enhance steric hindrance, stabilizing the compound against racemization but potentially reducing catalytic activity. Electronic effects (e.g., π-π stacking of naphthalene rings) improve binding affinity in asymmetric catalysis. Comparative studies with diphenyl analogs (e.g., 1,2-diphenylethane-1,2-diamine) reveal that naphthyl derivatives exhibit higher enantioselectivity in hydrogenation reactions due to stronger non-covalent interactions .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in asymmetric hydrogenation catalysis?

- Methodological Answer : The compound acts as a chiral ligand in Ru(II) complexes (e.g., BINAP/diamine-Ru systems), enabling heterolytic H₂ cleavage. The NH₂ groups participate in a bifunctional mechanism, transferring protons to substrates via a six-membered transition state. Kinetic studies (H₂/D₂ isotope effects) and ESI-TOFMS detection of [RuH(diphosphine)(diamine)]⁺ intermediates confirm this pathway . Enantioselectivity arises from differentiation of prochiral ketones on the catalyst’s chiral surface .

Q. How can researchers resolve contradictions in enantioselectivity data across different catalytic systems?

- Methodological Answer : Discrepancies often stem from variations in:

- Substrate Scope : Bulky substrates may clash with naphthyl groups, reducing ee.

- Reaction Conditions : Base additives (e.g., KO-t-Bu vs. organic bases) alter transition-state flexibility .

- Catalyst Loading : Lower loadings may favor non-linear effects.

Systematic screening using Design of Experiments (DoE) and multivariate analysis (e.g., PCA) can isolate critical variables .

Q. What strategies improve the compound’s stability under oxidative or acidic conditions?

- Methodological Answer :

- Protection of Amine Groups : Use Boc or Fmoc protecting groups during synthesis .

- Coordination with Metals : Stabilization via Ru or Rh complexes in catalytic cycles .

- pH Control : Buffered solutions (pH 6–8) minimize protonation-induced degradation.

Accelerated stability studies (40–60°C, high humidity) combined with LC-MS monitoring are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.